molecular formula C119H194N28O33S B125558 Amyloid beta-protein (17-42) CAS No. 155178-13-5

Amyloid beta-protein (17-42)

Cat. No. B125558
M. Wt: 2577 g/mol
InChI Key: IJFDWFCPZVWUDC-FWKDGKLYSA-N
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Description

Amyloid beta-protein (17-42), also known as Aβ 17-42, is a peptide that contains two hydrophobic patches (L17-A21 and A30–A42) and the turn region (E22-G29). These regions are crucial for determining aggregation and toxicity and form the strand-loop-strand conformation in fibrils . The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ in a cholesterol-dependent process .


Synthesis Analysis

The synthesis of Aβ 17-42 is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The resultant Aβ17-42 dimer was found to have an increased β-strands propensity at the hydrophobic regions encompassing the CHC region .


Molecular Structure Analysis

Amyloid beta (Aβ) peptides can aggregate to form flexible soluble oligomers which may exist in several forms . It is believed that certain misfolded oligomers (known as “seeds”) can induce other Aβ molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .


Chemical Reactions Analysis

The biochemical significance of Aβ 17-42 necessitates the need for ready access to Aβ 1−42 for research purposes . The interaction between the monomeric units is primarily governed by the hydrophobic and hydrogen bonds .


Physical And Chemical Properties Analysis

Amyloid β Protein is produced from amyloid-β precursor protein (APP). It consists of two C terminal variants, such as a long tailed Aβ 1-42 and a short tailed Aβ 1-40 . APP is located on human chromosome 21q21.3 .

Safety And Hazards

Amyloid beta-protein (17-42) is associated with Alzheimer’s disease, characterized by the buildup of a protein called beta-amyloid, which forms sticky plaques on the brain and can cause brain cells to die . The nature of decomposition products is not known. Combustible. Development of hazardous combustion gases or vapours possible in the event of fire .

Future Directions

A new blood test has been developed that can accurately predict the presence of beta-amyloid plaques in the brain . This could lower costs and expand the availability of diagnostic studies for Alzheimer’s disease. Using blood samples will make it easier to screen healthy people for potential enrollment in clinical trials that test interventions to prevent or treat Alzheimer’s disease .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFDWFCPZVWUDC-FWKDGKLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H194N28O33S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165846
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2577.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyloid beta-protein (17-42)

CAS RN

155178-13-5
Record name Amyloid beta-protein (17-42)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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